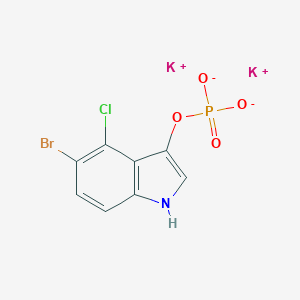

D-Fructose 6-phosphate dipotassium salt

Vue d'ensemble

Description

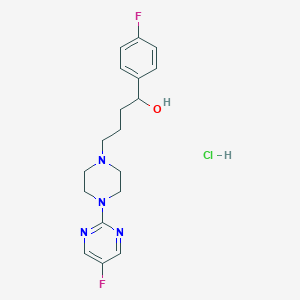

D-Fructose 6-phosphate dipotassium salt is a key intermediate in glycolysis and has been the subject of extensive research due to its central role in metabolic pathways. It is instrumental in various biosynthesis processes and has applications in medicine and fine chemical production.

Synthesis Analysis

The ATP-free biosynthesis of D-Fructose 1,6-diphosphate, closely related to D-Fructose 6-phosphate, demonstrates the potential for efficient manufacturing of this compound from starch and pyrophosphate using a synthetic enzymatic pathway. This process highlights the cost-effective production of D-Fructose 6-phosphate and its derivatives without the need for ATP, utilizing hyperthermophilic enzymes for enhanced stability and efficiency (Wang et al., 2017).

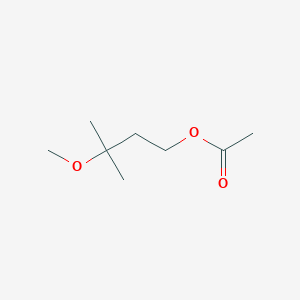

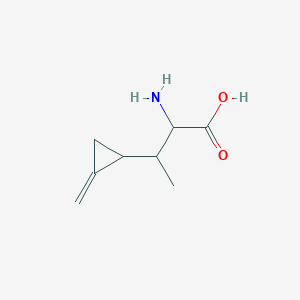

Molecular Structure Analysis

The tautomeric composition of D-Fructose phosphates in solution, including D-Fructose 6-phosphate, has been analyzed using Fourier transform carbon-13 nuclear magnetic resonance. This analysis provides insight into the equilibrium composition of alpha and beta anomers of D-Fructose 6-phosphate, highlighting its structural dynamics and the minimal presence of keto or hydrated keto forms (Koerner et al., 1973).

Chemical Reactions and Properties

Research on D-Fructose 6-phosphate aldolase has opened avenues for the chemo-enzymatic synthesis of important compounds, demonstrating the enzyme's critical role in catalyzing aldol addition reactions. This underscores the versatility of D-Fructose 6-phosphate in facilitating various chemical transformations (Castillo et al., 2006).

Physical Properties Analysis

The detailed structural refinement of fructose-1,6-bisphosphatase and its complexes, closely related to studies on D-Fructose 6-phosphate, provides a deep understanding of the enzyme's interaction with fructose phosphates. This research sheds light on the physical properties of D-Fructose 6-phosphate, including binding sites and enzyme interaction mechanisms (Ke et al., 1990).

Chemical Properties Analysis

The enzymatic synthesis of fructose 1,6-diphosphate, a process intimately linked with the metabolism of D-Fructose 6-phosphate, emphasizes the compound's chemical properties, showcasing its pivotal role in glycolysis and other metabolic pathways. This synthesis, particularly the ATP regeneration aspect, highlights the chemical versatility and importance of D-Fructose 6-phosphate in biological systems (Widjaja et al., 1999).

Applications De Recherche Scientifique

Inhibition of Enzymes in Bacteria : Zwaig and Lin (1966) found that fructose-1,6-diphosphate can effectively inhibit glycerol kinase in Escherichia coli (Zwaig & Lin, 1966).

Enzyme Specificity : Wurster and Hess (1974) showed that fructose-6-phosphate kinase specifically catalyzes the phosphorylation of D-fructofuranose-6-phosphate (Wurster & Hess, 1974).

D-Fructose Metabolism : Hanson and Anderson (1966) discovered a new enzyme, D-fructose 1-phosphate kinase, involved in D-fructose metabolism in Aerobacter aerogenes (Hanson & Anderson, 1966).

Role in Oxidative Degradation of Carbohydrates : Cori, Slein, and Cori (1948) reported that D-glyceraldehyde-3-phosphate dehydrogenase plays a crucial role in the oxidative degradation of carbohydrates, with its substrate formed from fructose-1,6-diphosphate by aldolase (Cori, Slein, & Cori, 1948).

Intermediate in Amino Acid Biosynthesis : White and Xu (2006) found that in Methanocaldococcus jannaschii, D-fructose 6-phosphate is a key intermediate in aromatic amino acid biosynthesis (White & Xu, 2006).

Tautomeric Composition : Koerner, Cary, Bhacca, and Younathan (1973) studied the tautomeric composition of D-fructose phosphates in solution (Koerner et al., 1973).

Synthesis of Analogues : Persky and Albeck (2000) synthesized selectively labeled D-fructose and D-fructose phosphate analogues locked in the cyclic furanose form for biochemical studies (Persky & Albeck, 2000).

Metabolism in Bacteria : Sapico, Hanson, Walter, and Anderson (1968) identified that the primary pathway of D-fructose metabolism in Aerobacter aerogenes is through D-fructose 1-phosphate rather than D-fructose 6-phosphate (Sapico et al., 1968).

Biosensor Application : Bhand et al. (2010) developed a fructose-selective calorimetric biosensor in flow injection analysis for rapid and inexpensive measurement of fructose in syrup samples (Bhand et al., 2010).

Conversion to Glucose-6-Phosphate : Horecker and Wood (1957) described a method to convert fructose-6-phosphate to glucose-6-phosphate using hexose phosphate isomerase (Horecker & Wood, 1957).

Propriétés

InChI |

InChI=1S/C6H13O9P.K/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13;/h3-5,7-10H,1-2H2,(H2,11,12,13); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPSDEVNXCUGNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)(CO)O)O)O)OP(=O)(O)O.[K] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13KO9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585154 | |

| Record name | PUBCHEM_16219351 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Fructose 6-phosphate dipotassium salt | |

CAS RN |

103213-47-4 | |

| Record name | PUBCHEM_16219351 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.